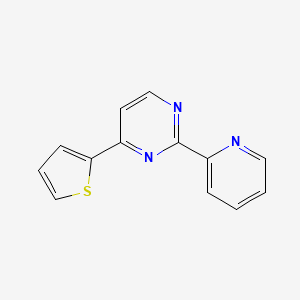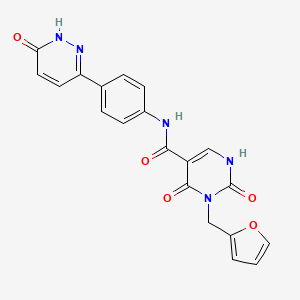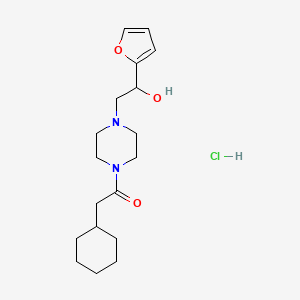
N-(1-Cyanocyclopentyl)-4,6-dimethyl-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyanocyclopentyl)-4,6-dimethyl-1H-indole-2-carboxamide, also known as CP 47,497, is a synthetic cannabinoid that is structurally similar to the psychoactive component of marijuana, delta-9-tetrahydrocannabinol (THC). CP 47,497 was first synthesized in the 1980s by Pfizer Inc. as part of their research into the endocannabinoid system. Since then, CP 47,497 has been widely used in scientific research to study the effects of cannabinoids on the body.
作用機序
N-(1-Cyanocyclopentyl)-4,6-dimethyl-1H-indole-2-carboxamide 47,497 acts on the endocannabinoid system by binding to cannabinoid receptors in the body. Specifically, N-(1-Cyanocyclopentyl)-4,6-dimethyl-1H-indole-2-carboxamide 47,497 binds to the CB1 receptor, which is found primarily in the brain and central nervous system. When N-(1-Cyanocyclopentyl)-4,6-dimethyl-1H-indole-2-carboxamide 47,497 binds to the CB1 receptor, it activates a series of signaling pathways that can have a wide range of effects on the body.
Biochemical and Physiological Effects:
The effects of N-(1-Cyanocyclopentyl)-4,6-dimethyl-1H-indole-2-carboxamide 47,497 on the body are similar to those of THC, the psychoactive component of marijuana. N-(1-Cyanocyclopentyl)-4,6-dimethyl-1H-indole-2-carboxamide 47,497 can cause a range of physiological effects, including changes in heart rate, blood pressure, and body temperature. It can also affect mood, appetite, and cognitive function.
実験室実験の利点と制限
One advantage of using N-(1-Cyanocyclopentyl)-4,6-dimethyl-1H-indole-2-carboxamide 47,497 in lab experiments is that it is a synthetic compound, which means that it can be produced in large quantities with a high degree of purity. This makes it easier to study the effects of cannabinoids on the body in a controlled laboratory setting. However, one limitation of using N-(1-Cyanocyclopentyl)-4,6-dimethyl-1H-indole-2-carboxamide 47,497 is that it is a synthetic compound, which means that its effects on the body may not be identical to those of natural cannabinoids found in marijuana.
将来の方向性
There are many potential future directions for research on N-(1-Cyanocyclopentyl)-4,6-dimethyl-1H-indole-2-carboxamide 47,497 and other synthetic cannabinoids. One area of interest is the development of new drugs that target the endocannabinoid system for the treatment of pain, inflammation, and other conditions. Another area of interest is the study of the effects of cannabinoids on the brain and central nervous system, including their potential for treating neurological disorders such as epilepsy and multiple sclerosis. Finally, there is a need for further research into the long-term effects of synthetic cannabinoids on the body, including their potential for addiction and other negative health outcomes.
合成法
The synthesis of N-(1-Cyanocyclopentyl)-4,6-dimethyl-1H-indole-2-carboxamide 47,497 involves several steps. The starting material is cyclopentanone, which is converted to 1-cyanocyclopentene through a series of reactions. The 1-cyanocyclopentene is then reacted with 4,6-dimethylindole-2-carboxylic acid to form N-(1-Cyanocyclopentyl)-4,6-dimethyl-1H-indole-2-carboxamide 47,497.
科学的研究の応用
N-(1-Cyanocyclopentyl)-4,6-dimethyl-1H-indole-2-carboxamide 47,497 has been used extensively in scientific research to study the endocannabinoid system and the effects of cannabinoids on the body. One of the main applications of N-(1-Cyanocyclopentyl)-4,6-dimethyl-1H-indole-2-carboxamide 47,497 is in the development of new drugs that target the endocannabinoid system. N-(1-Cyanocyclopentyl)-4,6-dimethyl-1H-indole-2-carboxamide 47,497 has also been used to study the effects of cannabinoids on pain, inflammation, and other physiological processes.
特性
IUPAC Name |
N-(1-cyanocyclopentyl)-4,6-dimethyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-11-7-12(2)13-9-15(19-14(13)8-11)16(21)20-17(10-18)5-3-4-6-17/h7-9,19H,3-6H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFLPLRGIFDISE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(NC2=C1)C(=O)NC3(CCCC3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopentyl)-4,6-dimethyl-1H-indole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-dichloro-N-[1-(2-methoxyethyl)-1H-indazol-6-yl]pyridine-2-carboxamide](/img/structure/B2585222.png)
![(2Z)-2-[(3-fluoro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2585223.png)
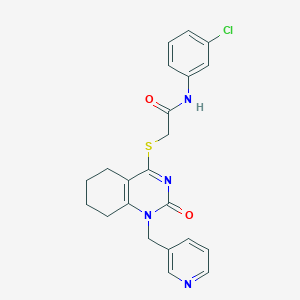

![Methyl 4-[[2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2585228.png)
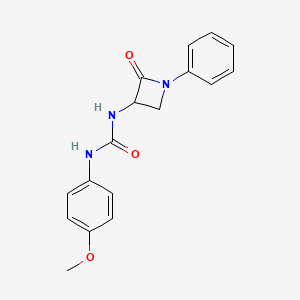
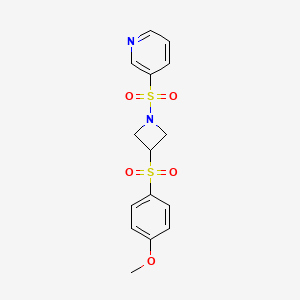
![2-(5-chlorothiophen-2-yl)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2585233.png)
![2-[(4-Chlorophenyl)methylthio]-1-methylbenzimidazole](/img/structure/B2585235.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[(4-ethoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2585238.png)
